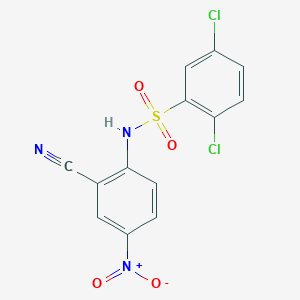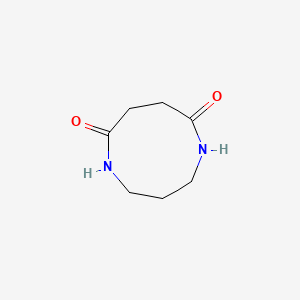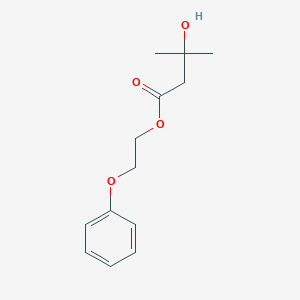
2,5-Dichloro-N-(2-cyano-4-nitrophenyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-N-(2-cyano-4-nitrophenyl)benzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes dichloro, cyano, and nitro functional groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N-(2-cyano-4-nitrophenyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of a dichlorobenzene derivative, followed by the introduction of a cyano group through a nucleophilic substitution reaction. The final step involves the sulfonation of the benzene ring to introduce the sulfonamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dichloro-N-(2-cyano-4-nitrophenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,5-Dichloro-N-(2-cyano-4-nitrophenyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2,5-Dichloro-N-(2-cyano-4-nitrophenyl)benzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the cyano and nitro groups can also influence the compound’s reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dichloro-N-(2-cyano-4-aminophenyl)benzene-1-sulfonamide
- 2,5-Dichloro-N-(2-cyano-4-methylphenyl)benzene-1-sulfonamide
- 2,5-Dichloro-N-(2-cyano-4-hydroxyphenyl)benzene-1-sulfonamide
Uniqueness
2,5-Dichloro-N-(2-cyano-4-nitrophenyl)benzene-1-sulfonamide is unique due to the presence of both cyano and nitro groups, which confer distinct chemical properties and reactivity. These functional groups make the compound a versatile intermediate for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
61072-98-8 |
|---|---|
Molekularformel |
C13H7Cl2N3O4S |
Molekulargewicht |
372.2 g/mol |
IUPAC-Name |
2,5-dichloro-N-(2-cyano-4-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H7Cl2N3O4S/c14-9-1-3-11(15)13(6-9)23(21,22)17-12-4-2-10(18(19)20)5-8(12)7-16/h1-6,17H |
InChI-Schlüssel |
BDRONUAIWWDAFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(E)-N-Phenyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14608687.png)


![N-[(4-Fluorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14608700.png)


![5,6-Bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14608708.png)


![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14608732.png)
